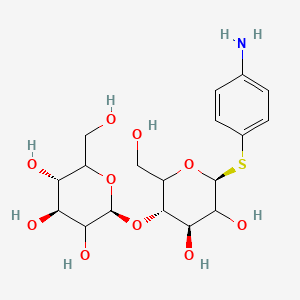

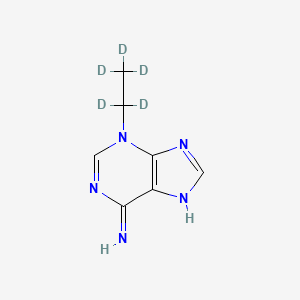

![molecular formula C23H23N9O4 B561825 N-(Deoxyguanosin-8-YL)-2-amino-1-methyl-D3-6-phenylimidazo[4,5-B]pyridine CAS No. 303173-39-9](/img/structure/B561825.png)

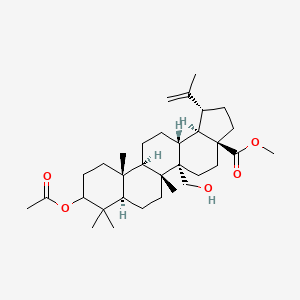

N-(Deoxyguanosin-8-YL)-2-amino-1-methyl-D3-6-phenylimidazo[4,5-B]pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(Deoxyguanosin-8-YL)-2-amino-1-methyl-D3-6-phenylimidazo[4,5-B]pyridine” is a major adduct formed by the food-borne carcinogen, 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), with DNA . PhIP is formed by the grilled cooking of certain foods such as meats, poultry, and fish .

Synthesis Analysis

The synthesis of this compound involves the metabolic activation of PhIP via cytochrome P450 mediated oxidation to an N-hydroxylamino-PhIP intermediate. This intermediate is subsequently converted to an ester by N-acetyltransferases or sulfotransferases and undergoes heterolytic cleavage to produce a PhIP-nitrenium ion, which reacts with DNA to form the adduct .Chemical Reactions Analysis

The chemical reactions involved in the formation of this compound have been described in the synthesis analysis section. The PhIP-nitrenium ion reacts with DNA to form the adduct .Wissenschaftliche Forschungsanwendungen

Mutagenesis Studies

This compound, also known as dG-C8-PhIP, has been used in site-specific mutagenesis studies . Researchers have used site-specifically modified oligodeoxynucleotides to explore the mutagenic properties of this DNA adduct . The studies found that dG-C8-PhIP is mutagenic in mammalian cells .

Cancer Research

dG-C8-PhIP is a major DNA adduct induced by PhIP (a food mutagen and carcinogen) and may be involved in the initiation of human cancer . It has been used in cancer research to understand the mechanisms of cancer initiation .

Genetic Mutation Analysis

The compound has been used to analyze genetic mutations. Researchers have observed preferential incorporation of dCMP, the correct base, opposite dG-C8-PhIP . They detected targeted mutants showing G→T transversions, along with a small number of G→A transitions and G→C transversions .

DNA Repair Studies

dG-C8-PhIP has been used in studies focusing on DNA repair mechanisms. The compound can serve as a biomarker of the activity of nucleotide excision repair of PhIP-adducted DNA .

Food Safety Research

As dG-C8-PhIP is derived from a cooked food mutagen, it has been used in food safety research to understand the mutagenic properties of cooked food .

Tobacco Research

PhIP, from which dG-C8-PhIP is derived, is found in cigarette smoke condensate . Therefore, dG-C8-PhIP has been used in tobacco research to study the mutagenic components recovered from the urine of cigarette smokers .

Wirkmechanismus

Target of Action

The primary target of N-(Deoxyguanosin-8-YL)-2-amino-1-methyl-D3-6-phenylimidazo[4,5-B]pyridine, also known as dG-C8-PhIP, is DNA . Specifically, it forms an adduct with deoxyguanosine (dG), a component of DNA .

Mode of Action

dG-C8-PhIP interacts with its target, DNA, by covalently binding to it . This binding occurs at the C8 position of deoxyguanosine, resulting in a DNA adduct . The formation of this adduct can lead to mutations in the DNA sequence .

Biochemical Pathways

The formation of the dG-C8-PhIP adduct is part of a larger biochemical pathway involving the metabolic activation of PhIP . PhIP is metabolically activated via cytochrome P450 mediated oxidation to an N-hydroxylamino-PhIP intermediate . This intermediate is then converted to an ester by N-acetyltransferases or sulfotransferases and undergoes heterolytic cleavage to produce a PhIP-nitrenium ion . This ion is what reacts with DNA to form the dG-C8-PhIP adduct .

Pharmacokinetics

The formation of the dg-c8-phip adduct suggests that it is bioavailable, as it is able to interact with dna within cells .

Result of Action

The formation of the dG-C8-PhIP adduct can lead to mutations in the DNA sequence . These mutations can include G→T transversions, G→A transitions, and G→C transversions . The presence of these mutations suggests that dG-C8-PhIP is mutagenic .

Action Environment

The action of dG-C8-PhIP can be influenced by various environmental factors. For example, the presence of certain enzymes, such as cytochrome P450s, N-acetyltransferases, and sulfotransferases, is necessary for the metabolic activation of PhIP and the subsequent formation of the dG-C8-PhIP adduct . Additionally, the sequence context of the DNA can influence the mutational frequency and specificity of dG-C8-PhIP .

Safety and Hazards

PhIP, the precursor of this compound, has been shown to induce tumors in the colon, prostate, and mammary glands of rats and is regarded as a potential human dietary carcinogen . Therefore, it’s reasonable to assume that this compound, being a DNA adduct formed by PhIP, may also pose significant health risks.

Zukünftige Richtungen

Future research could focus on further elucidating the mutagenic properties of this compound, particularly how the neighboring sequence context influences its mutational frequency and specificity . Additionally, developing more sensitive and precise methods for detecting and quantifying this adduct in DNA could be another important area of focus .

Eigenschaften

IUPAC Name |

2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-[[6-phenyl-1-(trideuteriomethyl)imidazo[4,5-b]pyridin-2-yl]amino]-1H-purin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N9O4/c1-31-13-7-12(11-5-3-2-4-6-11)9-25-18(13)27-22(31)30-23-26-17-19(28-21(24)29-20(17)35)32(23)16-8-14(34)15(10-33)36-16/h2-7,9,14-16,33-34H,8,10H2,1H3,(H3,24,28,29,35)(H,25,26,27,30)/t14-,15+,16+/m0/s1/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHVGJHQDVDVQHH-UNSNFXJNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(N=CC(=C2)C3=CC=CC=C3)N=C1NC4=NC5=C(N4C6CC(C(O6)CO)O)N=C(NC5=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1C2=C(N=CC(=C2)C3=CC=CC=C3)N=C1NC4=NC5=C(N4[C@H]6C[C@@H]([C@H](O6)CO)O)N=C(NC5=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N9O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70747495 |

Source

|

| Record name | 2'-Deoxy-8-{[1-(~2~H_3_)methyl-6-phenyl-1H-imidazo[4,5-b]pyridin-2-yl]amino}guanosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70747495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

492.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

303173-39-9 |

Source

|

| Record name | 2'-Deoxy-8-{[1-(~2~H_3_)methyl-6-phenyl-1H-imidazo[4,5-b]pyridin-2-yl]amino}guanosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70747495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Acetamido-4-O-(2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranosyl)-1,6-di-O-acetyl-3-O-[(1R)-1-carboxyethyl]-2-deoxy-alpha-D-glucopyranose](/img/structure/B561742.png)

![[S-Methanethiosulfonylcysteaminyl]ethylenediamine-N,N,N',N'-Tetraacetic Acid](/img/structure/B561746.png)